Cas no 3687-09-0 (Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-)
![Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- structure](https://www.kuujia.com/scimg/cas/3687-09-0x500.png)
3687-09-0 structure
Product name:Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-
- 3,5-Diiodothyronamine
- 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol
- CHEMBL201922
- SCHEMBL13886598
- AKOS028114097
- DTXSID20461114
- 3687-09-0
- BDBM50181796
-
- Inchi: InChI=1S/C14H13I2NO2/c15-12-7-9(5-6-17)8-13(16)14(12)19-11-3-1-10(18)2-4-11/h1-4,7-8,18H,5-6,17H2
- InChI Key: VRTFFYRVOATSBT-UHFFFAOYSA-N
- SMILES: NCCC1C=C(I)C(OC2C=CC(O)=CC=2)=C(I)C=1
Computed Properties
- Exact Mass: 480.90357g/mol
- Monoisotopic Mass: 480.90357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5Ų
- XLogP3: 3.7
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- Related Literature
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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